Cas no 117531-36-9 (N-Allyl-N-(2-fluorophenyl)amine)

N-Allyl-N-(2-fluorophenyl)amine is a fluorinated aromatic amine derivative characterized by the presence of an allyl group and a fluorine substituent on the phenyl ring. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The fluorine atom enhances reactivity and stability, while the allyl group offers opportunities for further functionalization via cross-coupling or addition reactions. Its well-defined structure and purity make it suitable for research applications requiring precise molecular modifications. The compound is typically handled under controlled conditions due to its reactive nature.
N-Allyl-N-(2-fluorophenyl)amine structure
117531-36-9 structure
Product Name:N-Allyl-N-(2-fluorophenyl)amine
CAS No:117531-36-9
MF:C9H10FN
MW:151.180805683136
CID:3040077
PubChem ID:11457781
Update Time:2025-06-07

N-Allyl-N-(2-fluorophenyl)amine Chemical and Physical Properties

Names and Identifiers

    • N-allyl-2-fluoroaniline
    • 117531-36-9
    • AKOS004123551
    • 2-fluoro-N-(prop-2-en-1-yl)aniline
    • 2-fluoro-N-prop-2-enylaniline
    • N-ALLYL-N-(2-FLUOROPHENYL)AMINE
    • SCHEMBL9353795
    • N-Allyl-N-(2-fluorophenyl)amine
    • Inchi: 1S/C9H10FN/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,11H,1,7H2
    • InChI Key: UWYIXKXHPQWTPE-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1NCC=C

Computed Properties

  • Exact Mass: 151.08000
  • Monoisotopic Mass: 151.079727485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03000
  • LogP: 2.49660

N-Allyl-N-(2-fluorophenyl)amine Pricemore >>

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N-Allyl-N-(2-fluorophenyl)amine Related Literature

Additional information on N-Allyl-N-(2-fluorophenyl)amine

Introduction to N-Allyl-N-(2-fluorophenyl)amine (CAS No. 117531-36-9)

N-Allyl-N-(2-fluorophenyl)amine, with the chemical formula C9H13FN, is a significant compound in the realm of pharmaceutical and chemical research. This compound is characterized by its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of a fluorine atom in its aromatic ring and the amine functionalities at both ends of the molecule contribute to its reactivity and potential applications in drug development.

The CAS number 117531-36-9 is a unique identifier for this compound, ensuring precise recognition and classification in scientific databases and literature. This numbering system is crucial for researchers to locate specific chemical entities and their properties efficiently. The N-Allyl-N-(2-fluorophenyl)amine structure itself is a testament to the ingenuity of organic synthesis, where functional groups are strategically placed to enhance both reactivity and selectivity in chemical transformations.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and binding affinity to biological targets. The fluorine atom in N-Allyl-N-(2-fluorophenyl)amine plays a pivotal role in these properties, making it an attractive building block for medicinal chemists. Studies have shown that fluorine substitution can significantly alter the pharmacokinetic profile of drug candidates, leading to improved therapeutic outcomes.

The amine functionalities in this compound are particularly noteworthy, as they provide multiple sites for further functionalization. This flexibility allows chemists to tailor the molecule for specific biological activities, whether it be as an agonist, antagonist, or modulator of a particular receptor or enzyme. The allyl group attached to one of the nitrogen atoms introduces additional reactivity, enabling cross-coupling reactions that can be exploited in complex synthetic pathways.

Recent advancements in computational chemistry have further illuminated the potential of N-Allyl-N-(2-fluorophenyl)amine. Molecular modeling studies have predicted its interaction with various biological targets, providing insights into its mechanism of action. These predictions are complemented by experimental data from high-throughput screening assays, which have identified derivatives of this compound with promising biological activity.

The pharmaceutical industry has taken notice of these findings, leading to increased investment in research focused on this class of compounds. Companies are actively exploring novel derivatives of N-Allyl-N-(2-fluorophenyl)amine with the aim of discovering new drugs for treating a wide range of diseases. From oncology to neurology, the potential applications are vast and exciting.

In addition to its pharmaceutical applications, N-Allyl-N-(2-fluorophenyl)amine has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs). The combination of its structural features and fluorine substitution enhances its performance in these applications, making it a valuable material for next-generation electronic devices.

The synthesis of N-Allyl-N-(2-fluorophenyl)amine is an intricate process that requires careful optimization to ensure high yield and purity. Researchers have developed novel synthetic routes that minimize side reactions and maximize efficiency. These methods often involve palladium-catalyzed cross-coupling reactions, which are well-suited for constructing complex molecular architectures.

As our understanding of chemical biology continues to evolve, so does our appreciation for compounds like N-Allyl-N-(2-fluorophenyl)amine. The ability to modify its structure at multiple points allows for the creation of a diverse library of analogs, each with unique properties and potential therapeutic benefits. This combinatorial approach to drug discovery holds great promise for addressing unmet medical needs in the future.

In conclusion, N-Allyl-N-(2-fluorophenyl)amine (CAS No. 117531-36-9) is a versatile compound with significant implications in both pharmaceuticals and materials science. Its unique structure, characterized by fluorine substitution and amine functionalities, makes it an invaluable tool for researchers seeking to develop new drugs and advanced materials. As scientific understanding progresses, the applications of this compound are likely to expand even further, solidifying its place as a cornerstone of modern chemical research.

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